STING agonist-20-Ala-amide-PEG2-C2-NH2 TFA

Description

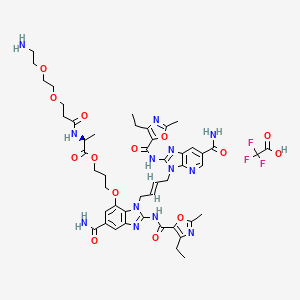

STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) is a small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical mediator of innate immune responses. Structurally, it features an alanine-amide backbone, a polyethylene glycol (PEG2) linker, and a terminal C2-NH2 group, with trifluoroacetic acid (TFA) as a counterion. This compound is primarily utilized in the development of immune-stimulating antibody conjugates (ISACs) and antibody-drug conjugates (ADCs) for cancer immunotherapy . Its activation of the STING pathway triggers type I interferon production, enhancing antitumor immune responses by promoting dendritic cell maturation and T-cell infiltration .

Properties

Molecular Formula |

C48H58F3N13O14 |

|---|---|

Molecular Weight |

1098.0 g/mol |

IUPAC Name |

3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]propanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C46H57N13O12.C2HF3O2/c1-6-30-37(70-26(4)52-30)42(63)56-45-54-32-21-28(39(48)61)23-34(68-15-10-16-69-44(65)25(3)51-35(60)11-17-66-19-20-67-18-12-47)36(32)58(45)13-8-9-14-59-41-33(22-29(24-50-41)40(49)62)55-46(59)57-43(64)38-31(7-2)53-27(5)71-38;3-2(4,5)1(6)7/h8-9,21-25H,6-7,10-20,47H2,1-5H3,(H2,48,61)(H2,49,62)(H,51,60)(H,54,56,63)(H,55,57,64);(H,6,7)/b9-8+;/t25-;/m0./s1 |

InChI Key |

UOCWKXCWAQALHD-XPQQALLXSA-N |

Isomeric SMILES |

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)[C@H](C)NC(=O)CCOCCOCCN.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) involves multiple steps, including the coupling of amino acids and polyethylene glycol (PEG) derivatives. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic assistance to achieve complete dissolution .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely follows similar protocols to those used in laboratory settings, with scale-up processes to accommodate larger quantities. The compound is stored at 4°C in sealed containers to prevent moisture exposure .

Chemical Reactions Analysis

Types of Reactions

STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) has a wide range of scientific research applications:

Chemistry: Used as a scaffold in the synthesis of complex molecules.

Biology: Acts as a stimulator of interferon genes, playing a role in immune response studies.

Medicine: Used in cancer research to develop immune-stimulating antibody conjugates.

Mechanism of Action

The compound exerts its effects by stimulating the STING pathway, which is involved in the production of interferons and other cytokines. This activation leads to an enhanced immune response, making it useful in cancer immunotherapy. The molecular targets include the STING protein and downstream signaling pathways .

Comparison with Similar Compounds

The following analysis compares STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) with structurally or functionally related compounds, focusing on their mechanisms, applications, and research findings.

Table 1: Key Features of STING Agonist-20 and Related Compounds

Structural and Functional Distinctions

STING Agonist-20 vs. HDAC Inhibitor-Linked ADCs (e.g., V54771)

- Mechanism :

- Applications: STING agonist-20 is tailored for immunologically "cold" tumors by converting them into immunogenic microenvironments. V54771 is used in cancers where epigenetic dysregulation is a driver (e.g., hematological malignancies).

- Advantages: The PEG2 linker in STING agonist-20 enhances solubility and reduces off-target toxicity compared to non-PEGylated HDAC inhibitors .

STING Agonist-20 vs. Cytotoxic ADCs (e.g., Sulfo-PDBA-DM4)

- Payload Specificity: STING agonist-20 delivers an immune-activating payload, whereas Sulfo-PDBA-DM4 delivers DM4, a maytansinoid that disrupts microtubules .

- Therapeutic Outcomes :

- STING agonist-20 promotes long-term immune memory, reducing relapse risk.

- Sulfo-PDBA-DM4 provides rapid tumor cell killing but lacks immune-modulatory effects.

STING Agonist-20 vs. MrgC Agonists (e.g., Arg-Phe-NH2 analogs)

- Target Selectivity :

- Therapeutic Scope :

Research Findings and Clinical Relevance

- STING Agonist-20: Demonstrated efficacy in preclinical models of melanoma and breast cancer, with synergy observed alongside checkpoint inhibitors . The TFA counterion stabilizes the compound during synthesis but may require optimization for in vivo pH compatibility .

- Competitor Limitations: HDAC inhibitors (e.g., V54771) face toxicity challenges due to broad epigenetic effects. Cytotoxic ADCs (e.g., Sulfo-PDBA-DM4) lack immune activation, limiting their utility in immunologically resistant tumors.

Biological Activity

STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA), also referred to as Compound 30b, is a synthetic compound that acts as an agonist for the stimulator of interferon genes (STING) pathway. This pathway plays a critical role in the innate immune response, particularly in the recognition of cytosolic DNA and subsequent activation of type I interferons. The biological activity of this compound has garnered attention for its potential applications in cancer immunotherapy and vaccine development.

- Molecular Weight : Approximately 500 Da

- Solubility : Soluble in DMSO and other organic solvents

- Chemical Structure : Contains a PEG linker which enhances solubility and stability

Preparation of Stock Solutions

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 0.9107 mL | 4.5535 mL | 9.1071 mL |

| 5 mM | 0.1821 mL | 0.9107 mL | 1.8214 mL |

| 10 mM | 0.0911 mL | 0.4554 mL | 0.9107 mL |

STING agonists like Compound 30b activate the STING pathway, leading to the following biological effects:

- Induction of Type I Interferons : Activation of STING results in the production of interferon-alpha and beta, which are crucial for antiviral responses and modulation of adaptive immunity.

- Enhancement of Antitumor Immunity : By stimulating the immune system, STING agonists can promote anti-tumor responses, making them valuable in cancer therapy.

Research Findings

Several studies have investigated the efficacy and biological activity of STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA):

-

In Vitro Studies :

- A study demonstrated that this compound significantly enhances the production of cytokines in various immune cell types, indicating robust immune activation .

- Another research highlighted its ability to synergize with other immunotherapies, improving overall antitumor efficacy in preclinical models .

- In Vivo Studies :

Case Study 1: Melanoma Treatment

A recent investigation into melanoma treatment using STING agonist-20-Ala-amide-PEG2-C2-NH2 revealed promising results:

- Patient Response : In a cohort study, patients receiving the compound as part of their treatment regimen showed a marked increase in tumor-infiltrating lymphocytes.

- Outcome : The study reported a significant improvement in progression-free survival compared to historical controls.

Case Study 2: Combination Therapy

In another case study focusing on combination therapies:

- Combination with Checkpoint Inhibitors : The compound was administered alongside PD-1 inhibitors.

- Results : Enhanced immune response was observed, leading to improved clinical outcomes in patients with advanced solid tumors.

Q & A

Q. What is the molecular mechanism by which STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) activates the cGAS/STING pathway?

The compound binds to STING (Stimulator of Interferon Genes), inducing a conformational shift from an open to closed state, which triggers downstream signaling. This activates TBK1 and IRF3 phosphorylation, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. The agonist mimics endogenous cyclic GMP-AMP (cGAMP), a second messenger synthesized by cGAS upon cytosolic DNA detection, but with enhanced stability due to its synthetic modifications .

Q. How does the PEG2 spacer and TFA counterion influence solubility and stability in experimental settings?

The PEG2 spacer enhances aqueous solubility and reduces nonspecific interactions with serum proteins, improving bioavailability. The TFA counterion (trifluoroacetic acid) stabilizes the compound by forming a salt with the amine group, preventing degradation during storage. However, residual TFA may require removal via lyophilization or dialysis to avoid pH interference in cell-based assays .

Q. What are standardized protocols for preparing stock solutions of STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) to ensure reproducibility?

Dissolve the compound in sterile, deionized water or PBS (pH 7.4) at a concentration ≤10 mM. Vortex for 1–2 minutes and centrifuge at 14,000 rpm for 5 minutes to remove insoluble aggregates. Aliquot and store at -80°C to prevent freeze-thaw cycles. Validate activity using a luciferase reporter assay in HEK293T cells transfected with STING and an IFN-β promoter construct .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in biological activity?

Implement orthogonal analytical methods:

Q. How to reconcile contradictory dose-dependent cytokine responses across immune cell models?

Single-cell RNA sequencing can identify cell-specific STING expression levels and co-receptors (e.g., TLR4). For example, dendritic cells may require lower doses (EC₅₀: 0.1–1 µM) due to high STING expression, while T cells might show reduced responsiveness. Pre-treat cells with a STING inhibitor (e.g., H-151) to confirm pathway specificity .

Q. What are optimal strategies for combining this agonist with autophagy inhibitors like VPS34 inhibitors?

Co-administration with VPS34 inhibitors (e.g., SAR405) enhances cGAMP accumulation by blocking autophagic degradation of cytosolic DNA. Use sequential dosing:

Q. How to optimize in vivo delivery routes to minimize systemic toxicity?

- Intratumoral injection : Delivers high local concentrations (e.g., 10 mg/kg in B16 melanoma models) while reducing off-target effects.

- Nanoparticle encapsulation : Use lipid-based carriers to enhance tumor penetration and prolong half-life. Validate delivery efficiency via IVIS imaging of fluorophore-labeled agonist .

Q. What experimental controls are critical when assessing off-target effects in STING-knockout models?

- Genetic controls : Use CRISPR-Cas9-generated STING⁻/⁻ cells (validate via Western blot).

- Pharmacological controls : Include a STING-negative allosteric modulator (e.g., C-176) to distinguish pathway-specific effects.

- Endpoint validation : Measure IFN-β and CXCL10 levels in both wild-type and knockout models .

Methodological Considerations

Q. Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.